(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-16(2)8-11-14(12(19)9-16)22-15(17-11)18-13(20)6-5-10-4-3-7-21-10/h3-7H,8-9H2,1-2H3,(H,17,18,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCOSNVLMOQEOM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the furan ring and the acrylamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The benzo[d]thiazol core distinguishes this compound from simpler thiazole or thiazolidinone derivatives. For example:
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide () shares the same bicyclic core but replaces the acrylamide with a carboxamide group.
- Compound 4l (), a dihydrothiazol derivative with a coumarin substituent, lacks the fused benzo ring, which may reduce planarity and π-π interactions compared to the target compound .
Physicochemical Properties
- Melting Points: Compound 4l () has a melting point of 247–249°C, attributed to its rigid cyano-coumarin substituent.
- Molecular Weight : While exact data for the target compound is unavailable, analogs like compound 4l (MW 342.37) suggest that the benzo[d]thiazol core and acrylamide group would result in a higher molecular weight (~400–450 g/mol), influencing pharmacokinetic properties .
Structural and Functional Implications
Role of the Acrylamide Bridge
The (E)-acrylamide linker introduces a planar, conjugated system that enhances rigidity and stabilizes interactions with biological targets.
Furan vs. Other Heterocycles
- Furan-2-yl vs. Nitrofuryl : Nitrofuryl groups () enhance electron-withdrawing effects and redox activity, whereas the furan-2-yl group in the target compound offers electron-rich aromaticity, favoring hydrophobic interactions .
- Comparison with Coumarin Derivatives : Coumarin-substituted compounds () exhibit fluorescence and metal-binding properties, which the target compound lacks due to its benzo[d]thiazol core .
Data Table: Comparative Analysis of Key Compounds
Methodological Considerations in Similarity Assessment
- Molecular Fingerprints : Tools like Morgan fingerprints () quantify structural similarity. The target compound’s benzo[d]thiazol core may yield low Tanimoto scores against simpler thiazoles, reflecting significant functional differences .
- Activity Cliffs: Despite structural similarities, minor changes (e.g., acrylamide vs. carboxamide) can lead to dramatic activity shifts, as seen in nitroimidazole vs. nitrofuryl analogs () .
Biological Activity
(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring and a furan moiety , contributing to its biological properties. The IUPAC name of the compound indicates its structural complexity and potential for interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzothiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Cellular Pathway Modulation : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of critical pathways involved in tumor growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.096 |
| Compound B | A549 | 2.09 |
These findings suggest that this compound could be evaluated further for its anticancer potential.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well documented. Studies have shown that derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antimicrobial potency.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 3.91 |
This indicates a promising application in treating infections caused by resistant strains.
Case Studies
- Study on Anticancer Properties : A recent investigation into similar benzothiazole derivatives revealed that modifications in the side chains significantly impacted their cytotoxicity against cancer cells. The study emphasized structure-activity relationships (SAR) that could guide future synthesis of more potent analogs.
- Antimicrobial Evaluation : Another study explored the antimicrobial effects of thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that certain modifications led to enhanced activity compared to standard antibiotics.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core. Key steps include:
- Coupling reactions : Refluxing 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with 3-(furan-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Catalytic conditions : Piperidine may be used as a catalyst for Knoevenagel condensations in related acrylamide syntheses .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) ensures high purity .
Q. Which analytical techniques confirm structural identity and purity?
- Spectroscopy :
- 1H/13C NMR : Confirms proton and carbon environments (e.g., acrylamide NH at δ ~10 ppm, furan protons at δ ~6-7 ppm) .
- IR : Validates amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks .
- Elemental analysis : Matches calculated C, H, N, S percentages .
Q. What biological activities are reported for structurally similar compounds?
Analogous thiazole-acrylamide hybrids exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation via thiazole-mediated kinase or protease interactions .
- Antimicrobial effects : Furan and acrylamide moieties disrupt microbial membrane integrity .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful removal .
- Catalyst screening : Testing bases (e.g., DBU) or transition-metal catalysts (e.g., Pd for coupling) improves efficiency .
- In-line monitoring : TLC or HPLC tracks reaction progress, minimizing side products .
Q. What strategies resolve contradictions in reported biological data?
- Assay standardization : Control variables like cell lines (e.g., MCF-7 vs. HeLa), incubation time, and compound solubility .
- Metabolite profiling : LC-MS identifies degradation products that may skew activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to isolate critical pharmacophores .
Q. How is the mechanism of action elucidated?
- Biochemical assays : Measure inhibition of kinases (e.g., EGFR) or proteases (e.g., MMP-2) via fluorescence-based protocols .
- Molecular docking : Simulate binding modes to ATP-binding pockets or allosteric sites using software like AutoDock .
- Gene expression profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) .
Q. What advanced methods characterize thermal stability and crystallinity?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>250°C suggests robust stability) .
- X-ray crystallography : Resolves co-crystallization challenges by optimizing solvent mixtures (e.g., DMSO/water) and slow evaporation .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies?
- Core modifications : Vary substituents on the benzo[d]thiazole (e.g., methyl vs. acetyl groups) and acrylamide (e.g., cyano vs. nitro) .
- Bioisosteric replacements : Substitute furan with thiophene or pyridine to assess electronic effects .
- Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to refine bioavailability .
Q. What computational tools predict physicochemical properties?
- Software : Use ChemAxon or Schrödinger Suite to calculate logP, pKa, and solubility .
- QSAR models : Train datasets on related thiazole derivatives to predict IC50 values for new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
